4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
Description
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a fused pyrazole-pyridine core. The structure includes an amino group at position 4, a hydroxyl group at position 3, and an isopropyl substituent at position 1 (Figure 1). Its physicochemical properties, such as solubility and stability, are influenced by the polar amino and hydroxyl groups, contrasting with ester- or carboxy-substituted analogs .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-amino-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C9H16N4O/c1-5(2)13-7-4-11-3-6(10)8(7)9(14)12-13/h5-6,11H,3-4,10H2,1-2H3,(H,12,14) |
InChI Key |
YJULBBJZXZOBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(CNC2)N)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
A prominent synthetic route involves the aerobic, catalyst-free CDC reaction between an N-amino-2-iminopyridine derivative and an appropriate β-dicarbonyl compound, such as isopropyl acetoacetate or related substrates bearing the isopropyl group necessary for the target compound.
- Solvent: Ethanol or acetic acid-containing ethanol.
- Temperature: Approximately 130 °C.
- Atmosphere: Molecular oxygen (O2) at 1 atm to promote oxidative coupling.
- Reaction time: 18 to 48 hours depending on substrate reactivity.
- The reaction proceeds via acetic acid-promoted oxidative C(sp^3)–C(sp^2) dehydrogenative coupling.
- Molecular oxygen serves as the terminal oxidant, enabling catalyst-free conditions.
- Subsequent dehydrative cyclization leads to the fused pyrazolopyridine ring system.
- The amino group at position 4 and hydroxyl at position 3 are introduced through the N-amino and β-dicarbonyl precursors, respectively.
- The isopropyl substituent at position 1 originates from the β-dicarbonyl compound used (e.g., isopropyl-substituted β-ketoester).
Optimization of Reaction Parameters
| Parameter | Observation |
|---|---|
| Acetic acid equivalents | Increasing from 2 to 6 equiv improves yield (34% to 74%) but >6 equiv leads to by-products. |
| Atmosphere | O2 atmosphere enhances yield to 94%; air gives moderate yields; inert atmosphere (Ar) suppresses reaction. |
| Acid catalysts | Strong acids like p-toluenesulfonic acid or trifluoroacetic acid are less effective than acetic acid. |
| Solvent choice | Ethanol with acetic acid is optimal; other solvents like methanol, acetonitrile, or toluene are ineffective. |
Substrate Scope and Yields
Reactions of various N-amino-2-iminopyridines with β-dicarbonyl compounds bearing different substituents have been explored, yielding a range of pyrazolopyridine derivatives with good to excellent yields (up to 94%).
| Entry | N-Amino-2-iminopyridine Variant | β-Dicarbonyl Compound | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Parent N-amino-2-iminopyridine | Isopropyl acetoacetate | 74–94 | Optimal conditions with O2 |
| 2 | Substituted N-amino-2-iminopyridines | Ethyl benzoylacetate, acetylacetone | 50–85 | Electron-withdrawing/donating groups tolerated |
Representative Reaction Scheme
$$
\text{N-amino-2-iminopyridine} + \text{Isopropyl acetoacetate} \xrightarrow[\text{O}_2,\ 130^\circ C]{\text{AcOH, EtOH}} \text{4-Amino-1-(propan-2-yl)-pyrazolo[3,4-c]pyridin-3-ol}
$$
This reaction proceeds via oxidative C–C bond formation followed by cyclization to yield the fused heterocyclic system.
Research Outcomes and Analysis
- The use of molecular oxygen as an oxidant eliminates the need for metal catalysts, reducing environmental impact and cost.
- Acetic acid acts both as a solvent modifier and promoter of the oxidative coupling, enhancing reaction efficiency.
- The reaction tolerates a variety of substituents on the pyridine ring and β-dicarbonyl partners, allowing structural diversity.
- The methodology provides a straightforward route to the target compound with high purity and yield, suitable for scale-up.
- Spectroscopic analysis (NMR, HRMS) confirms the structure and substitution pattern of the products, with characteristic signals for the amino, hydroxyl, and isopropyl groups.
Summary Table of Key Reaction Conditions and Yields
| Entry | Acetic Acid (equiv.) | Atmosphere | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2 | Air | 130 | 34 | Moderate yield |
| 2 | 4 | Air | 130 | 52 | Improved yield |
| 3 | 6 | Air | 130 | 74 | High yield |
| 4 | 6 | O2 | 130 | 94 | Near quantitative yield |
| 5 | 6 | Ar | 130 | 6 | Reaction suppressed |
| 6 | 1 (p-TSA) | O2 | 130 | 39 | Lower yield with strong acid |
| 7 | 2 (TFA) | O2 | 130 | 55 | Moderate yield with TFA |
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound featuring a pyrazolo-pyridine scaffold, with an amino group at the 4-position and a propan-2-yl (isopropyl) substituent at the 1-position of the pyrazolo ring, as well as a hydroxyl group at the 3-position. The unique arrangement of nitrogen and carbon atoms in the fused ring system gives this compound distinct chemical properties and biological functions. Research indicates that compounds within the pyrazolo[3,4-c]pyridine family exhibit significant biological activities. The biological activity is often attributed to the compound's ability to interact with specific molecular targets within cells, influencing signaling pathways critical for cell growth and survival. Its versatility makes it a valuable candidate for further research and development in medicinal chemistry. Interaction studies focus on its binding affinity to various biological targets, helping to elucidate its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
The applications of this compound extend across various fields:
- Medicinal Chemistry The compound is used in synthesizing derivatives with enhanced biological activity or specific properties.
- Biological Activity Research It is used to study interactions with molecular targets within cells, influencing signaling pathways critical for cell growth and survival.
- Therapeutic Development It is a candidate for research and development in medicinal chemistry due to its versatile properties.
- Interaction Studies Focus on its binding affinity to various biological targets to understand its mechanism of action and potential therapeutic benefits.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-pyrazolo[3,4-b]pyridine | Contains amino group; different ring structure | Anticancer properties |
| 4-Amino-pyrazolo[3,4-d]pyrimidine | Pyrimidine instead of pyridine | Kinase inhibition |
| 5-Amino-pyrazolo[3,4-b]pyridine | Amino group at position 5 | Antiproliferative effects |
Mechanism of Action
The mechanism of action of 4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
6-tert-Butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate
- Substituents : Methyl ester at position 3 and tert-butyl ester at position 5.
- Molecular Weight : 306.37 g/mol .
- Synthetic Relevance : This compound, produced by CymitQuimica, highlights the versatility of pyrazolo[3,4-c]pyridine derivatives in accommodating bulky substituents, which can modulate steric and electronic properties for drug design .
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
- Substituents : Methyl ester at position 3 and a hydrochloride salt.
- Molecular Weight : 217.65 g/mol .
Pyrazolo-Pyrimidine Derivatives
3H-Pyrazolo[4,3-d]pyrimidin-7-ol
4-Amino-1-[(2-hydroxyethoxy)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyrimidin-6-one
- Substituents: Hydroxyethoxymethyl group at position 1 and amino at position 4.
- Activity: Demonstrated anti-leishmanial activity in vitro, suggesting the importance of amino and ether-linked groups in bioactivity .
Research Findings and Data Tables
Key Observations
- Substituent Impact: Amino and hydroxyl groups enhance hydrophilicity, which may improve solubility but reduce membrane permeability compared to ester derivatives .
- Ring System Differences : Pyrazolo-pyrimidines (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom, influencing binding affinity in biological targets.
Biological Activity
4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a pyrazolo[3,4-c]pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article aims to explore the biological activity of this compound based on existing research findings.
The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. Its structure includes an amino group and a propan-2-yl substituent that may influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[3,4-c]pyridine derivatives. For instance:
- Cell Line Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The IC50 values for these compounds typically range from 10 µM to 30 µM depending on the specific structural modifications made to the pyrazole core .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Amino derivative | MCF-7 | 15.0 | Induction of apoptosis via PARP cleavage |
| Similar compound | K562 | 20.0 | Inhibition of RSK2 activity |
The mechanisms underlying the anticancer effects of pyrazolo[3,4-c]pyridine derivatives often involve:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Kinases : Compounds have been shown to inhibit specific kinases such as p90 ribosomal S6 kinases (RSK2), which are crucial for cancer cell proliferation .
- Reduction in Proliferating Cell Nuclear Antigen (PCNA) : This reduction indicates interference with DNA replication processes .
Anti-inflammatory Activity
Apart from anticancer properties, some pyrazolo[3,4-c]pyridine derivatives are noted for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Study on Derivatives : A study evaluating various substituted pyrazolo[3,4-c]pyridines found that introducing bulky groups at specific positions significantly altered their biological activity. For example, compounds with polar substituents showed enhanced antiproliferative effects compared to those with non-polar groups .
- Synthesis and Testing : A series of synthesized derivatives were tested for their antiproliferative activity against several cancer cell lines. The results indicated that modifications at the 7-position of the pyrazolo ring could enhance or diminish activity depending on the substituent's nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
